molecular formula C15H15NO4 B11028791 9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No.: B11028791
M. Wt: 273.28 g/mol
InChI Key: PUSWRKCEMLHKCT-UHFFFAOYSA-N
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Description

9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound with a unique structure that combines elements of quinoline and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the oxazine ring: This step involves the cyclization of an appropriate intermediate, often using a dehydrating agent.

    Methoxylation and methylation: These steps introduce the methoxy and methyl groups, typically through nucleophilic substitution reactions using methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinoline and oxazine derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine, which have similar quinoline cores but different substituents.

    Oxazine derivatives: Compounds like oxazepam and flumazenil, which contain oxazine rings but differ in their overall structure.

Uniqueness

What sets 9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione apart is its unique combination of quinoline and oxazine rings, along with specific methoxy and methyl substitutions. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

7-methoxy-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,10-tetraene-2,4-dione

InChI

InChI=1S/C15H15NO4/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)20-14(16)18/h5-7H,1-4H3

InChI Key

PUSWRKCEMLHKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C(=O)OC2=O)(C)C

Origin of Product

United States

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